![molecular formula C7H9N3O4 B6258966 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid CAS No. 1384431-45-1](/img/no-structure.png)

2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

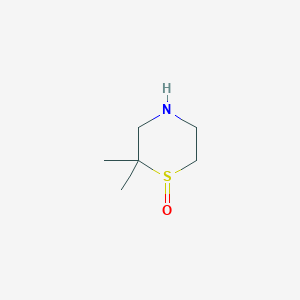

The compound “2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid” is a derivative of 1,2,4-triazolo[3,4-c]morpholin-3-one . It belongs to the class of heterocyclic compounds known as triazolothiadiazines . These compounds are characterized by a triazole ring fused with a thiadiazine ring .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered triazole ring fused with a six-membered morpholine ring . The presence of the 1,2,4-triazole ring can be confirmed by two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm in the 1H-NMR spectrum .将来の方向性

The future directions for this compound could involve further exploration of its pharmacological activities. Given the diverse activities of similar compounds, it could be of interest to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid' involves the reaction of 2-amino-5-morpholino-1,3,4-thiadiazole with ethyl chloroacetate followed by cyclization with hydrazine hydrate and subsequent oxidation to form the final product.", "Starting Materials": [ "2-amino-5-morpholino-1,3,4-thiadiazole", "ethyl chloroacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: React 2-amino-5-morpholino-1,3,4-thiadiazole with ethyl chloroacetate in the presence of a base such as potassium carbonate to form 2-(2-chloroacetyl)-5-morpholino-1,3,4-thiadiazole.", "Step 2: Cyclize the intermediate product with hydrazine hydrate in the presence of a base such as sodium hydroxide to form 2-(2-hydrazinylacetyl)-5-morpholino-1,3,4-thiadiazole.", "Step 3: Oxidize the intermediate product with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to form the final product, 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid." ] } | |

CAS番号 |

1384431-45-1 |

製品名 |

2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid |

分子式 |

C7H9N3O4 |

分子量 |

199.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。